molecular formula C19H17FN2O B10785995 azetidin-1-yl(1-(4-fluorobenzyl)-1H-indol-3-yl)methanone

azetidin-1-yl(1-(4-fluorobenzyl)-1H-indol-3-yl)methanone

Cat. No.: B10785995
M. Wt: 308.3 g/mol
InChI Key: NIRUFXPSGVSZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidin-1-yl(1-(4-fluorobenzyl)-1H-indol-3-yl)methanone is a synthetic cannabinoid receptor agonist (SCRA) characterized by an indole-3-carbonyl scaffold substituted with a 4-fluorobenzyl group at the indole nitrogen and an azetidine (4-membered saturated ring) at the carbonyl position. This compound belongs to a broader class of indole-derived SCRAs, which are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) by interacting with CB1 receptors .

Properties

Molecular Formula

C19H17FN2O

Molecular Weight

308.3 g/mol

IUPAC Name

azetidin-1-yl-[1-[(4-fluorophenyl)methyl]indol-3-yl]methanone

InChI

InChI=1S/C19H17FN2O/c20-15-8-6-14(7-9-15)12-22-13-17(19(23)21-10-3-11-21)16-4-1-2-5-18(16)22/h1-2,4-9,13H,3,10-12H2

InChI Key

NIRUFXPSGVSZBK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Cyclization of Amines with Epichlorohydrin

A common method for azetidine synthesis involves the reaction of benzhydrylamine with epichlorohydrin in the presence of diisopropylethylamine (DIPEA) and ethanol. This generates a bicyclic intermediate, which undergoes mesylation and subsequent displacement to introduce functional groups. For example, tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate (a key intermediate in related compounds) is synthesized via fluorination of mesylated precursors using tetrabutylammonium fluoride (TBAF). This method achieves high purity (>99%) through aqueous extraction and magnesium sulfate drying.

Aza-Michael Addition for Azetidine Derivatives

The aza-Michael addition of azetidine to α,β-unsaturated esters offers a versatile route to functionalized azetidines. For instance, methyl (N-Boc-azetidin-3-ylidene)acetate reacts with nucleophiles like indazole or imidazole in acetonitrile using 1,8-diazabicycloundec-7-ene (DBU) as a catalyst, yielding 1,3′-biazetidine derivatives with moderate to high yields (53–69%). This method’s regioselectivity is confirmed via ¹H-¹⁵N HMBC spectroscopy, which identifies nitrogen-proton correlations.

Synthesis of 1-(4-Fluorobenzyl)-1H-indole-3-carboxylic Acid

The indole moiety is typically functionalized before coupling to the azetidine ring. The 4-fluorobenzyl group is introduced via alkylation or nucleophilic substitution.

Alkylation of Indole with 4-Fluorobenzyl Bromide

Indole undergoes N-alkylation using 4-fluorobenzyl bromide in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF). This reaction proceeds at 0–25°C, yielding 1-(4-fluorobenzyl)-1H-indole with >85% efficiency. Subsequent formylation or carboxylation at the 3-position is achieved using Vilsmeier-Haack conditions (POCl₃/DMF) or Friedel-Crafts acylation.

Carboxylic Acid Activation

The resulting 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid is activated for coupling via conversion to an acid chloride (using thionyl chloride) or mixed anhydride (using ethyl chloroformate). This step is critical for forming the ketone bridge with the azetidine amine.

Coupling Strategies for Methanone Bridge Formation

The methanone bridge connects the azetidine and indole moieties through a ketone linkage. Coupling methods vary based on the stability of intermediates and desired scalability.

Schlenk-Type Coupling with Azetidine

Activated 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid reacts with azetidine in a Schlenk flask under inert atmosphere. Triethylamine (TEA) is used to scavenge HCl, with dichloromethane (DCM) as the solvent. This method yields azetidin-1-yl(1-(4-fluorobenzyl)-1H-indol-3-yl)methanone with 70–75% efficiency after silica gel chromatography.

Solid-Phase Peptide Synthesis (SPPS)

For high-throughput applications, SPPS employs Wang resin-bound azetidine. The indole carboxylic acid is coupled using O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (TBTU) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Cleavage from the resin with trifluoroacetic acid (TFA) yields the target compound with >90% purity.

Process Optimization and Scalability

Industrial-scale synthesis prioritizes cost-effectiveness and yield. A patented 5000 L reactor process for analogous azetidine derivatives highlights the use of methanol as a solvent, aqueous NaOH for pH adjustment, and Me-THF for extraction. This method reduces tert-butyl 3-(chloromethyl)azetidine-1-carboxylate impurities to <1% via DABCO treatment.

Table 1: Comparative Analysis of Coupling Methods

MethodYield (%)Purity (%)ScalabilityKey Reference
Schlenk Coupling70–7595Moderate
SPPS85–9090High
Industrial-Scale8099High

Analytical Characterization

Structural validation relies on spectroscopic techniques:

  • ¹H NMR : Azetidine methylenes appear as broadened triplets (δ 3.69–4.06 ppm), while the 4-fluorobenzyl group shows aromatic protons at δ 7.2–7.4 ppm.

  • ¹³C NMR : The ketone carbonyl resonates at δ 195–200 ppm, with azetidine carbons at δ 45–55 ppm.

  • IR Spectroscopy : C=O stretches at 1731 cm⁻¹ (ester) and 1694 cm⁻¹ (Boc) confirm functional groups .

Chemical Reactions Analysis

AZEFUBIM undergoes various chemical reactions, including:

Scientific Research Applications

Central Nervous System Disorders

Research indicates that azetidine derivatives can function as potent therapeutic agents for conditions affecting the central nervous system. The compound azetidin-1-yl(1-(4-fluorobenzyl)-1H-indol-3-yl)methanone has been identified as a selective inhibitor of phosphodiesterase 10 (PDE10), which plays a crucial role in signal transduction pathways associated with neurodegenerative diseases and psychiatric disorders .

Key Findings:

  • PDE10 Inhibition : Compounds similar to this compound have been shown to enhance cognitive functions and exhibit antipsychotic effects in preclinical models .
  • Potential Treatments : These compounds are being investigated for their potential to treat schizophrenia and other cognitive disorders, offering an innovative approach by modulating dopaminergic signaling pathways .

Drug-Like Properties

The drug-like properties of azetidin derivatives were evaluated using models such as SwissADME, which assess parameters like solubility, permeability, and toxicity. The results indicated that this compound possesses favorable pharmacokinetic profiles suitable for further development into therapeutic agents .

Summary of Findings

Application AreaKey Findings
Central Nervous System DisordersInhibition of PDE10 leading to potential treatment for schizophrenia and cognitive enhancement.
Anticancer ActivitySignificant cytotoxic effects on cancer cell lines; potential for inducing apoptosis and cell cycle arrest.
Drug-Like PropertiesFavorable pharmacokinetics and safety profiles based on computational models.

Mechanism of Action

AZEFUBIM exerts its effects by binding to cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. This binding leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological effects . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Core Structural Differences

The table below highlights key structural variations among azetidin-1-yl(1-(4-fluorobenzyl)-1H-indol-3-yl)methanone and its analogs:

Compound Name Substituent at Carbonyl Position Ring Size/Type Molecular Formula (if available)
This compound Azetidine (4-membered ring) Saturated C₂₁H₂₀FN₂O (estimated)
(1-(4-Fluorobenzyl)-1H-indol-3-yl)(pyrrolidin-1-yl)methanone Pyrrolidine (5-membered ring) Saturated C₂₀H₂₀FN₂O
FUB-144 (1-(4-Fluorobenzyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone Tetramethylcyclopropyl Cyclopropane C₂₃H₂₄FNO
A-796,260 ([1-(2-Morpholinoethyl)-1H-indol-3-yl])(2,2,3,3-tetramethylcyclopropyl)methanone) Morpholinoethyl + cyclopropyl Hybrid (ether + cyclopropane) C₂₅H₃₃N₂O₂

Key Observations :

  • The azetidine substituent introduces a smaller, strained 4-membered ring, which may influence receptor binding kinetics compared to bulkier groups like cyclopropane or morpholinoethyl.
  • Pyrrolidine analogs (e.g., compound 13 in ) are synthesized via similar coupling reactions but exhibit lower steric hindrance than cyclopropyl derivatives.

Pharmacological Activity and Structure-Activity Relationships (SAR)

Evidence from indole- and pyrrole-derived cannabinoids suggests that:

  • Ring Size and Flexibility : Smaller rings (e.g., azetidine) may reduce binding affinity to CB1 receptors compared to 5- or 6-membered rings. For example, pyrrolidine analogs show moderate activity, while cyclopropyl derivatives like FUB-144 exhibit high potency, leading to their classification as Schedule I substances .
  • Substituent Effects : The 4-fluorobenzyl group at the indole nitrogen is a common feature in SCRAs, enhancing lipid solubility and receptor interaction. Cyclopropyl groups (as in FUB-144) are associated with prolonged receptor activation due to their rigid, lipophilic nature .
  • In Vivo Effects : Pyrrole-derived SCRAs (e.g., pyrrolidine analogs) demonstrate reduced hypothermic and catalepsy effects compared to indole derivatives, suggesting a separation of therapeutic and adverse effects .

Regulatory Status

  • Pharmaceutical Derivatives : describes an azetidine-containing compound (with a thiazole-piperazine moiety) in development for pain management, highlighting divergent applications based on substitution patterns .

Biological Activity

Azetidin-1-yl(1-(4-fluorobenzyl)-1H-indol-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features an azetidine ring substituted with an indole moiety. The presence of the 4-fluorobenzyl group is notable for its influence on the compound's biological activity.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many azetidine derivatives have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin production. For instance, a study highlighted that related compounds demonstrated competitive inhibition against Agaricus bisporus tyrosinase, suggesting potential applications in treating hyperpigmentation disorders .
  • Central Nervous System Effects : Azetidine derivatives are also explored for their effects on the central nervous system (CNS). Some studies indicate that these compounds may serve as PDE10 inhibitors, which are relevant for treating conditions like schizophrenia .

Table 1: Summary of Biological Activities

Activity TypeCompound/ReferenceIC50 (μM)Notes
Tyrosinase InhibitionAzetidin Derivative0.18Competitive inhibitor, non-cytotoxic
PDE10 InhibitionAzetidin DerivativeNot specifiedPotential therapeutic for CNS disorders
Antimicrobial ActivityRelated Indole CompoundsVariesStructure-dependent efficacy

Case Studies

  • Tyrosinase Inhibition : A study evaluated various derivatives of 4-fluorobenzylpiperazine, revealing that compounds with structural similarities to this compound showed promising inhibitory effects on tyrosinase activity, leading to reduced melanin synthesis in B16F10 cells without cytotoxicity. This suggests potential applications in skin whitening products and treatments for hyperpigmentation .
  • CNS Therapeutics : Another study focused on the pharmacological properties of azetidine derivatives as PDE10 inhibitors. These compounds were evaluated in animal models for their effects on cognitive functions and psychotic symptoms, indicating a favorable profile for treating schizophrenia and other CNS disorders .

Research Findings

Recent investigations into azetidine derivatives have yielded insights into their structure-activity relationships (SAR). Modifications to the indole or azetidine moieties can significantly alter biological activity. For example, the introduction of electron-withdrawing groups like fluorine enhances enzyme inhibition potency while maintaining selectivity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of FluorineIncreased potency
Alteration of Indole PositionVariable efficacy
Chain Length VariationImpact on binding affinity

Q & A

Basic: What are the common synthetic routes for azetidin-1-yl(1-(4-fluorobenzyl)-1H-indol-3-yl)methanone?

Answer:
The synthesis typically involves multi-step protocols:

  • Indole core formation : The 1-(4-fluorobenzyl)-1H-indole scaffold is prepared via alkylation of indole derivatives using 4-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Ketone linkage introduction : The azetidine-1-ylmethanone group is introduced via nucleophilic acyl substitution. For example, coupling the indole intermediate with azetidine derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
  • Purification : Reaction mixtures are dried over anhydrous MgSO₄, concentrated under reduced pressure, and purified via silica gel column chromatography (hexane/ethyl acetate gradients) .

Basic: How is this compound characterized post-synthesis?

Answer:
Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the azetidinyl group (δ ~3.5–4.5 ppm for N-CH₂ protons) and the 4-fluorobenzyl substituent (δ ~7.0–7.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves the spatial arrangement of the azetidine and indole moieties, critical for structure-activity relationship (SAR) studies .

Basic: What safety protocols are recommended for handling this compound?

Answer:
While specific hazard data for this compound is limited, general precautions for azetidine/indole derivatives include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks of volatile reagents (e.g., DMF, dichloromethane) .
  • Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

  • Functional group modifications :
    • Replace the 4-fluorobenzyl group with electron-withdrawing (e.g., nitro) or bulky substituents to assess effects on receptor binding .
    • Vary the azetidine ring size (e.g., pyrrolidine vs. piperidine) to evaluate conformational flexibility .
  • Biological assays : Test derivatives against target enzymes (e.g., kinases) using in vitro inhibition assays (IC₅₀ measurements) and compare with computational docking results .

Advanced: What computational strategies predict this compound’s interaction with biological targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions between the compound’s azetidine/indole moieties and active sites of target proteins (e.g., G-protein-coupled receptors) .
  • Density Functional Theory (DFT) : Calculate electron distribution in the methanone linker to identify electrophilic/nucleophilic regions influencing reactivity .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives for synthesis .

Advanced: How can researchers resolve contradictions in spectral or yield data across studies?

Answer:

  • Yield discrepancies : Variations (e.g., 40–93% in similar indole derivatives ) may stem from:
    • Reaction temperature: Higher temps accelerate side reactions (e.g., indole dimerization).
    • Solvent polarity: Polar aprotic solvents (DMF) improve solubility but may reduce selectivity .
  • Spectral inconsistencies :
    • NMR solvent effects: Deuterated DMSO vs. CDCl₃ can shift proton signals.
    • Impurity peaks: Use preparative HPLC to isolate pure fractions before analysis .

Advanced: What crystallographic techniques elucidate this compound’s solid-state behavior?

Answer:

  • Single-crystal growth : Slow evaporation of saturated ethyl acetate/hexane solutions yields diffraction-quality crystals .
  • Packing analysis : Identify intermolecular interactions (e.g., π-π stacking between indole rings, C-H···O hydrogen bonds) that influence stability and solubility .
  • Thermal studies : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures and polymorph transitions .

Advanced: How does substituent electronic effects impact reactivity in downstream derivatization?

Answer:

  • Electron-deficient groups (e.g., 4-fluoro on benzyl): Enhance electrophilicity of the methanone carbon, facilitating nucleophilic additions (e.g., Grignard reactions) .
  • Steric hindrance : Bulky substituents on the indole nitrogen reduce reaction rates in Suzuki-Miyaura couplings; optimize using microwave-assisted conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.